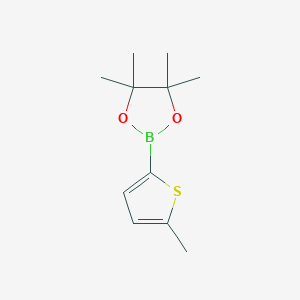
2-Chloro-4-hydrazinyl-5-methoxypyrimidine
Übersicht
Beschreibung
2-Chloro-4-hydrazinyl-5-methoxypyrimidine is a heterocyclic compound with the molecular formula C5H7ClN4O and a molecular weight of 174.59 g/mol . This compound is characterized by the presence of a chloro group at the second position, a hydrazinyl group at the fourth position, and a methoxy group at the fifth position of the pyrimidine ring. It is a valuable intermediate in organic synthesis and has various applications in scientific research.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-hydrazinyl-5-methoxypyrimidine has a wide range of applications in scientific research:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-hydrazinyl-5-methoxypyrimidine typically involves the reaction of 2-chloro-4-nitropyrimidine with sodium methoxide in the presence of dioxane to form 2-chloro-4-methoxypyrimidine . This intermediate is then reacted with hydrazine hydrate to yield the final product . The reaction conditions for the hydrazinolysis step usually involve heating the reaction mixture to a temperature range of 105°C to 110°C .
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-4-hydrazinyl-5-methoxypyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The hydrazinyl group can undergo oxidation to form azo compounds or reduction to form hydrazones.
Condensation Reactions: The hydrazinyl group can react with carbonyl compounds to form hydrazones and hydrazides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, thiols, and alcohols can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed:
Substitution Products: Amino or thio derivatives of the pyrimidine ring.
Oxidation Products: Azo compounds.
Reduction Products: Hydrazones and hydrazides.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-hydrazinyl-5-methoxypyrimidine involves its interaction with various molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity . Additionally, the compound can induce oxidative stress and apoptosis in cancer cells by generating reactive oxygen species . The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-4-methoxypyridine
- 2-Chloro-4-hydrazinyl-5-fluoropyrimidine
- 2,4-Dichloro-5-methoxypyrimidine
Comparison: 2-Chloro-4-hydrazinyl-5-methoxypyrimidine is unique due to the presence of both a hydrazinyl and a methoxy group on the pyrimidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds . For example, 2-Chloro-4-methoxypyridine lacks the hydrazinyl group, which limits its ability to form hydrazones and hydrazides . Similarly, 2-Chloro-4-hydrazinyl-5-fluoropyrimidine has a fluorine atom instead of a methoxy group, which alters its electronic properties and reactivity .
Eigenschaften
IUPAC Name |
(2-chloro-5-methoxypyrimidin-4-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN4O/c1-11-3-2-8-5(6)9-4(3)10-7/h2H,7H2,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMSXWXZJUCBMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40465018 | |
| Record name | 2-Chloro-4-hydrazinyl-5-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40465018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98021-95-5 | |
| Record name | 2-Chloro-4-hydrazinyl-5-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40465018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














